N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with a unique structure that combines an anthracene core with sulfonamide and decyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride with decylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert the carbonyl groups into hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.
Scientific Research Applications
N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for biological studies, including enzyme inhibition and protein binding assays.
Medicine: Its structural features may allow it to act as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the anthracene core can participate in π-π stacking interactions, which are important in molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid: This compound lacks the decyl group but shares the anthracene and sulfonic acid moieties.
N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Uniqueness
N-decyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to the presence of both the decyl and sulfonamide groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other related compounds.
Properties
IUPAC Name |
N-decyl-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4S/c1-2-3-4-5-6-7-8-11-16-25-30(28,29)18-14-15-21-22(17-18)24(27)20-13-10-9-12-19(20)23(21)26/h9-10,12-15,17,25H,2-8,11,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXZWPZVTYPETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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